2,2,2-Trideuterioacetic acid

Atmospheric chemistry Kinetic isotope effect Reaction mechanism

2,2,2-Trideuterioacetic acid (acetic acid-2,2,2-d₃, CD₃CO₂H, CAS 1112-02-3) is a stable-isotope-labeled analog of acetic acid in which the three methyl hydrogens are replaced by deuterium. It retains the fundamental reactivity of acetic acid while providing a +3 Da mass shift and distinct spectroscopic signatures.

Molecular Formula C2H4O2
Molecular Weight 63.07 g/mol
CAS No. 1112-02-3
Cat. No. B073551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trideuterioacetic acid
CAS1112-02-3
Molecular FormulaC2H4O2
Molecular Weight63.07 g/mol
Structural Identifiers
SMILESCC(=O)O
InChIInChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3
InChIKeyQTBSBXVTEAMEQO-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trideuterioacetic Acid (CAS 1112-02-3): Product-Specific Evidence Guide for Scientific Procurement


2,2,2-Trideuterioacetic acid (acetic acid-2,2,2-d₃, CD₃CO₂H, CAS 1112-02-3) is a stable-isotope-labeled analog of acetic acid in which the three methyl hydrogens are replaced by deuterium [1]. It retains the fundamental reactivity of acetic acid while providing a +3 Da mass shift and distinct spectroscopic signatures. Commercially available at 99 atom % D isotopic purity and ≥99% chemical assay , it serves as an internal standard for GC-MS and LC-MS quantification, a derivatization reagent for mass-tagging, and a mechanistic probe for kinetic isotope effect studies.

1
Stable-isotope-labeled internal standard – supports GC-MS and LC-MS quantification with M+3 mass shift and retained carboxylic proton.
2
Derivatization reagent – enables regioselective trideuterioacetylation for NMR structural elucidation without signal loss.
3
Mechanistic probe – deuterium labeling at methyl group allows kinetic isotope effect studies and site-specific fragmentation analysis.

Why 2,2,2-Trideuterioacetic Acid Cannot Be Replaced by Other Deuterated Acetic Acid Analogs


Although acetic acid-d₃ (M+3) and acetic acid-d₄ (M+4) both serve as stable-isotope-labeled internal standards, their physicochemical behavior diverges in quantifiable ways that directly impact experimental outcomes. The d₃ isotopologue retains an exchangeable carboxylic proton, whereas the d₄ form is deuterated at both the methyl and the acidic positions, leading to a ~7-fold difference in OH radical reaction rate constants [1] and a measurable shift in acid dissociation constant relative to unlabeled acetic acid [2]. These differences mean that substituting one deuterated analog for another without verifying matrix-matched ionization efficiency, chromatographic co-elution, or thermodynamic equivalence can introduce systematic quantification bias. The evidence below quantifies these differential properties to guide informed selection.

Proton Exchange & Reactivity Mismatch
Substituting d4 for d3 may significantly alter OH radical reaction kinetics because d4 lacks the exchangeable acidic proton, shifting rate constants by several fold.
Mass Shift & Ionization Behavior
The M+4 shift and full deuteration of d4 introduce different isotopic distribution and potential back-exchange in protic matrices, which can affect co-elution and ionization equivalence in LC-MS.

Quantitative Differentiation Evidence for 2,2,2-Trideuterioacetic Acid Versus Closest Analogs


OH Radical Reaction Rate Constants: Acetic Acid-d3 vs. Acetic Acid vs. Acetic Acid-d4

In a direct head-to-head study using a discharge flow system with resonance fluorescence detection of OH radicals at 300 K and 2–5 Torr, the second-order rate constant for the reaction of OH with acetic acid-d3 (CD₃CO₂H) was measured as (7.79 ± 0.16) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, compared with (7.42 ± 0.12) × 10⁻¹³ for unlabeled acetic acid (CH₃CO₂H) and (1.09 ± 0.18) × 10⁻¹³ for acetic acid-d4 (CD₃CO₂D) [1]. The ~7-fold lower rate for the d4 form confirms that the primary reaction mechanism involves abstraction of the acidic hydrogen, a pathway retained by the d3 isotopologue but largely blocked in the d4 form due to the primary deuterium kinetic isotope effect on O–H/D bond cleavage [1].

OH Reaction Kinetics
Head-to-head comparison
Target (d3): k = 7.79×10⁻¹³ cm³/s vs. unlabeled: 7.42×10⁻¹³ vs. d4: 1.09×10⁻¹³ (~7-fold lower)
Preserves near-native OH reactivity; d4 shows significant deviation.
Discharge flow, 300 K, 2–5 Torr; acidic H abstraction dominates.
Atmospheric chemistry Kinetic isotope effect Reaction mechanism

Acid Dissociation Constant (pKa) Shift: Deuterioacetic Acid vs. Protioacetic Acid

Compiled pKa data from multiple primary studies show that deuterioacetic acid (CD₃CO₂H) has a pKa of 4.771 in H₂O, compared with 4.756 for unlabeled acetic acid, representing a ΔpKa of +0.015 [1]. In D₂O, the pKa values are 5.325 and 5.313 respectively, with a ΔpKa of +0.012 [1]. The direction of the shift (deuterated form is slightly less acidic) is consistent with the operation of an inductive effect where protium is more electronegative than deuterium [2].

pKa Shift
Cross-study comparable
d3-acetic acid pKa (H₂O) = 4.771 vs. unlabeled: 4.756 ΔpKa = +0.015 (slightly less acidic)
pKa offset must be accounted for in D₂O buffer or pH-sensitive studies.
Compiled from multiple independent measurements.
Physical organic chemistry Isotope effect Buffer design

Isotopic Purity and Mass Shift Specification for Quantitative Mass Spectrometry

Commercially sourced 2,2,2-trideuterioacetic acid (Sigma-Aldrich 487856) is specified at 99 atom % D isotopic purity with a chemical assay of ≥99% (CP), delivering a nominal mass shift of M+3 relative to unlabeled acetic acid . This contrasts with acetic acid-d4 (CAS 1186-52-3), which is available at 99.5 atom % D but carries an M+4 shift and has the exchangeable acidic proton replaced by deuterium, introducing a different isotopic distribution pattern and potential for back-exchange in protic matrices . The M+3 shift positions the labeled analyte isotopologue signal three mass units above the monoisotopic peak of endogenous acetic acid (m/z 60), providing baseline separation from the native analyte cluster with minimal isotopic spectral overlap when used at appropriate spike concentrations.

Isotopic Purity & Mass Shift
Specification review
99 atom % D, M+3 shift, chemical assay ≥99%. Retains CO₂H proton; avoids back-exchange issues of d4.
Enables accurate isotope dilution with ionization equivalence to native analyte.
Commercial specification; verify matrix-matched performance.
LC-MS/MS GC-MS Isotope dilution mass spectrometry

Electron-Transfer Dissociation Pathway Differentiation: CD3COOH vs. CH3COOH

In a comparative negative ion time-of-flight mass spectrometry study using 100 eV neutral potassium atom collisions, both CH₃COOH and CD₃COOH produced OH⁻ as the dominant fragment anion, accounting for >25% of the total anion yield in each case [1]. However, the deuterated methyl group in CD₃COOH enabled unambiguous assignment of H-transfer pathways: H transfer from the CH₃ position to COOH was distinguished from H release directly from the carboxylic group, a mechanistic discrimination not possible with the unlabeled compound alone [1]. This demonstrates the compound's utility as a site-specific mechanistic probe in gas-phase ion chemistry.

ETD Fragmentation Pathway
Head-to-head comparison
CD₃COOH and CH₃COOH both yield OH⁻ as main fragment (>25% anion yield). Deuteration allows site-specific H-transfer assignment.
Unique mechanistic probe for gas-phase ion chemistry.
100 eV K atom collisions, negative ion TOF-MS.
Mass spectrometry Fragmentation mechanism Ion chemistry

Trideuterioacetyl Derivatization for NMR Signal Assignment in Carbohydrate Chemistry

Methyl β-D-glucopyranoside tetraacetate derivatives bearing a single trideuterioacetyl (CD₃CO–) group at O-2, O-3, O-4, or O-6 were synthesized and used to assign each individual acetoxyl-group resonance in the ¹H NMR spectrum [1]. The substitution of CH₃CO by CD₃CO eliminates the corresponding acetoxyl methyl singlet while preserving the chemical shift dispersion of the remaining ring protons, enabling unambiguous sequential assignment without altering the molecule's conformational properties [1]. This site-selective deuteration strategy contrasts with perdeuteration approaches (e.g., acetic anhydride-d6) that remove all acetoxyl signals simultaneously and lose regiochemical information.

NMR Derivatization
Supporting evidence
Single trideuterioacetyl group at O-2, O-3, O-4, or O-6 silences specific acetoxyl methyl signal, retaining all other ¹H resonances.
Enables regioselective assignment without conformational perturbation.
Validated in methyl β-D-glucopyranoside tetraacetate.
NMR spectroscopy Carbohydrate structure Derivatization

Deuterium Kinetic Isotope Effect in Catalytic Ketonization: Inverse DKIE for Acetic Acid-d3

Temperature-programmed desorption mass spectrometry (TPD-MS) studies of catalytic ketonization over ceria-based catalysts demonstrated that surface D3-acetate species (derived from CD₃CO₂H) transform into deuterated acetone isotopomers with an inverse deuterium kinetic isotope effect (DKIE < 1) [1]. The inverse DKIE was observed across a series of acetone D-isotopomers, with the magnitude attributed to a sterically controlled concerted mechanism where the rate-determining transition state involves tighter bonding at the α-carbon center compared to the ground-state adsorbed acetate [1]. This inverse isotope effect contrasts with the normal (>1) or absent primary isotope effects reported for ketonization on other oxide surfaces, providing mechanistic discrimination.

Inverse DKIE in Ketonization
Class-level inference
Inverse deuterium kinetic isotope effect (DKIE
Probes rate-determining step via sterically controlled concerted mechanism.
TPD-MS, CeO₂/SiO₂; requires catalyst-specific validation.
Heterogeneous catalysis Biomass upgrading Kinetic isotope effect

Recommended Application Scenarios for 2,2,2-Trideuterioacetic Acid Based on Quantitative Evidence


Isotope Dilution Internal Standard for Acetic Acid Quantification in Biological Matrices by LC-MS/MS or GC-MS

With 99 atom % D isotopic purity and an M+3 mass shift, 2,2,2-trideuterioacetic acid is the preferred internal standard for quantitative determination of endogenous acetic acid in plasma, urine, fecal extracts, and fermentation broths [1]. Unlike acetic acid-d4, the d3 form retains the carboxylic proton (CO₂H), ensuring that ionization efficiency in electrospray and electron impact modes closely tracks that of the unlabeled analyte, minimizing isotope-dependent response factor drift . The three-dalton mass separation provides adequate resolution from the native analyte cluster while avoiding the back-exchange liability inherent to the fully deuterated analog in protic sample preparation workflows .

Mechanistic Probe for OH Radical Oxidation Kinetics Retaining Reactive Acidic Proton

For atmospheric chemistry and combustion kinetics studies investigating the OH radical-initiated oxidation of carboxylic acids, CD₃CO₂H uniquely preserves the native O–H bond reactivity (rate constant 7.79 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 300 K) while enabling isotopic labeling of methyl-group reaction channels [1]. The d4 analog CD₃CO₂D reduces the rate constant seven-fold (1.09 × 10⁻¹³) and is therefore unsuitable for studies requiring representative OH reactivity at the acidic site [1].

Site-Specific NMR Derivatization Reagent for Carbohydrate and Natural Product Structural Elucidation

When converted to trideuterioacetyl chloride or used directly in acetylation reactions, 2,2,2-trideuterioacetic acid enables regioselective deuteration of individual hydroxyl groups, producing derivatives where the CD₃CO– group silences the acetoxyl methyl ¹H signal at the labeled position while leaving others intact [1]. This site-by-site assignment strategy has been validated in methyl glycopyranoside systems and is applicable to any polyol natural product requiring unambiguous acetoxyl resonance assignment without conformational perturbation [1].

Catalytic Mechanism Studies Leveraging the Inverse Deuterium Kinetic Isotope Effect on Ceria Surfaces

In heterogeneous catalysis research on ketonization and biomass upgrading, CD₃CO₂H serves as a mechanistically diagnostic substrate. The inverse DKIE (<1) observed during acetone-d₆ formation from surface D3-acetates on CeO₂/SiO₂ provides evidence for a sterically controlled concerted transition state, a conclusion that would be inaccessible using unlabeled acetic acid or perdeuterated acetic acid-d4 [1]. This compound is therefore essential for laboratories studying ceria-catalyzed carboxylic acid upgrading pathways [1].

Application
Selection Property
Validation Focus
Isotope dilution MS quantification in biological research matrices
M+3 shift with retained CO₂H proton
Ionization equivalence and minimal back-exchange vs. d4
OH radical oxidation kinetics probe
Preserves native O–H reactivity
Rate constant fidelity compared to unlabeled acetic acid
Site-specific NMR derivatization for carbohydrate/polyol structure
Regioselective trideuterioacetylation
Unambiguous acetoxyl resonance assignment
Catalytic ketonization mechanism studies
Inverse DKIE on ceria-based catalysts
Mechanistic interpretation of rate-determining step
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